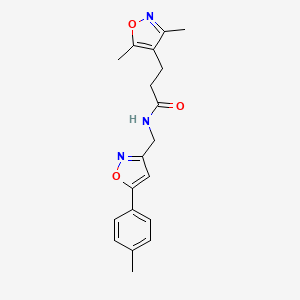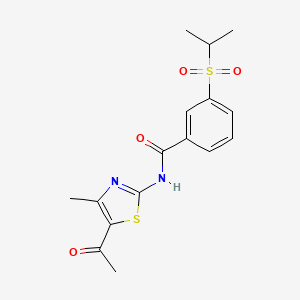![molecular formula C9H13ClFN B2918167 (3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride CAS No. 2402789-03-9](/img/structure/B2918167.png)
(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures seen in larger biological molecules like heme, a component of hemoglobin .
Synthesis Analysis
There are several methods for the synthesis of pyrrole compounds. One common method is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines . Another method is the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with a compound containing an α,β-unsaturated carbonyl compound .Molecular Structure Analysis
The pyrrole molecule consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom. The unique structure of pyrrole is characterized by the conjugation of the lone pair of electrons on the nitrogen atom with the pi electrons of the ring .Chemical Reactions Analysis
Pyrrole is known to undergo various chemical reactions. It can undergo electrophilic substitution reactions, more commonly at the C-2 position . Pyrrole can also react with acids to form a crystalline hydrochloride .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature and has a boiling point of 131°C . It is sparingly soluble in water but dissolves in ethanol and ether . The compound is also known to be sensitive to light and air .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized and characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. This process involves hydride transfer from Et3SiH to carbenium ions (reduction reaction) (Murthy et al., 2017).
Structural Investigations
- Structural investigations of related compounds have been conducted using various spectroscopic techniques, revealing insights into bond angles and shifts, and confirming their solid-state structures (Ilter et al., 2007).
Chemosensory Applications
- Derivatives of this compound have been shown to be effective in sensing specific ions like fluoride, demonstrating significant colorimetric and fluorescent changes useful in real-time applications (Lin et al., 2007).
Hydrolytic Behavior
- The hydrolytic behavior of dextran-bound anticancer agents related to this compound has been studied, showing the impact of the macromolecular chain on the release rate of the polymer-bound drugs (Móra & Pató, 1990).
Fluorescent Properties
- Fluorophores based on pyrrole/polycyclic aromatic unit hybrids, related to this compound, have been developed, exhibiting high quantum efficiency and influenced emission properties (Li et al., 2010).
Potential in Cancer Treatment
- This compound's derivatives have shown potential in forming stable complexes with human alpha9 nicotinic acetylcholine receptor antagonists, suggesting possibilities in anti-cancer drug development (Murthy et al., 2017).
Antibacterial Activity
- Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, showing significant effectiveness against various microorganisms (Prasad et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of pyrrole compounds are vast. Researchers are continually exploring this scaffold to its maximum potential against several diseases or disorders . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Eigenschaften
IUPAC Name |
(3aR,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-8-4-3-5-9(8,10)7-11-6-8;/h1,11H,3-7H2;1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJHVEQSYPCNHU-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCCC1(CNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@]12CCC[C@@]1(CNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)


![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2918100.png)
![benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2918102.png)
![ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2918104.png)

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2918106.png)
